
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, a methoxyphenyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a fluorinated benzaldehyde with a phenylacetylene under basic conditions to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl and phenyl groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-hydroxy-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its biological activity.
3-Hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the fluorine atom, which may influence its chemical reactivity and pharmacokinetics.
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)propan-1-one: Lacks the phenyl group, which may alter its interaction with biological targets.
Uniqueness
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
495418-38-7 |
|---|---|
Fórmula molecular |
C16H15FO3 |
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
2-fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H15FO3/c1-20-13-9-7-12(8-10-13)16(19)14(17)15(18)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3 |
Clave InChI |
ANJXNIQBQUFXAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
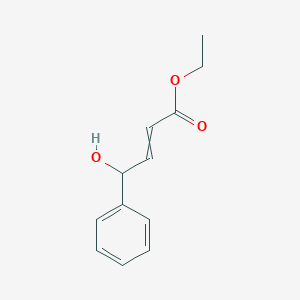
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
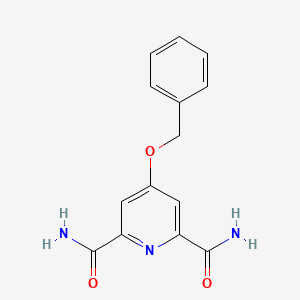
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
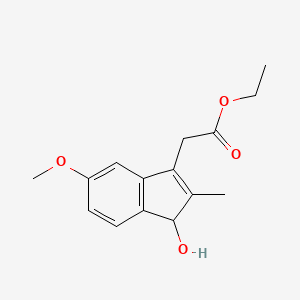
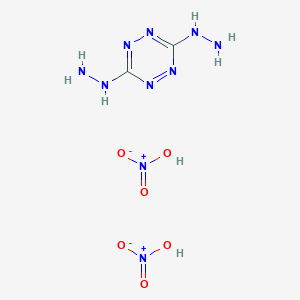

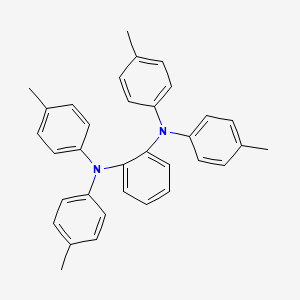
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
